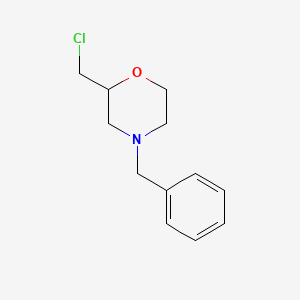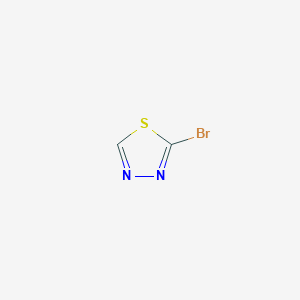
2-Bromo-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Bromo-1,3,4-thiadiazole is a chemical compound that is part of the thiadiazole family, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound, in particular, has a bromine atom attached to the thiadiazole ring, which can make it a useful intermediate in the synthesis of various other chemical compounds, including those with potential applications in drug discovery and material science.
Synthesis Analysis
The synthesis of 2-Bromo-1,3,4-thiadiazole derivatives and related compounds has been explored in several studies. For instance, a one-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole has been reported, which is a related compound that can be used in the synthesis of low bandgap materials for electronic applications . Another study describes the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery . Additionally, novel imidazo[2,1-b]-1,3,4-thiadiazoles have been synthesized through the reaction of triazole-carboxylic acids with thiosemicarbazide, followed by a reaction with phenacyl bromides .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-amino-1,3,4-thiadiazole moiety has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy. X-ray diffraction analysis has been used to elucidate the structures of specific derivatives, confirming the planarity of the molecules and their ability to form stable complexes with enzymes, which could be indicative of potential biological activity .
Chemical Reactions Analysis
The reactivity of 2-Bromo-1,3,4-thiadiazole derivatives has been investigated in several contexts. For example, 2-amino-5-bromo-1,3,4-thiadiazoles have been found to behave as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions to yield a variety of thiadiazoline and thiadiazole derivatives . This suggests a potential for diverse chemical transformations that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1,3,4-thiadiazole derivatives are closely related to their molecular structure. The introduction of different substituents on the thiadiazole ring can significantly alter these properties, as seen in the synthesis of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, where substituents like bromo and thiocyanato groups were evaluated for their impact on antitumor activity . The bromination of benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole has also been studied, highlighting the importance of bromoderivatives as precursors in the synthesis of dyes and photovoltaic materials .
Applications De Recherche Scientifique
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
-
Anticancer Agents
- Field : Oncology
- Application : 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents .
- Methods : The derivatives were synthesized and their cytotoxic properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential anticancer agents, reported in the literature in the last ten years .
-
Antifungal Agents
- Field : Mycology
- Application : 1,3,4-thiadiazole derivatives have been found to possess antifungal properties .
- Methods : The derivatives were synthesized and their antifungal properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential antifungal agents, reported in the literature .
-
Anticonvulsant Agents
- Field : Neurology
- Application : 1,3,4-thiadiazole derivatives have been studied for their potential as anticonvulsant agents .
- Methods : The derivatives were synthesized and their anticonvulsant properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential anticonvulsant agents, reported in the literature .
-
Organic Light-Emitting Diodes (OLEDs)
- Field : Electronics
- Application : 1,3,4-thiadiazole derivatives have been used in the manufacture of organic light-emitting diodes (OLEDs) .
- Methods : The derivatives were synthesized and their properties were evaluated in the context of OLEDs .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential materials for OLEDs, reported in the literature .
-
Electrochromic Devices (ECDs)
- Field : Electronics
- Application : 1,3,4-thiadiazole derivatives have been used in the manufacture of electrochromic devices (ECDs) .
- Methods : The derivatives were synthesized and their properties were evaluated in the context of ECDs .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential materials for ECDs, reported in the literature .
-
Antiviral Agents
- Field : Virology
- Application : 1,3,4-thiadiazole derivatives have been found to possess antiviral properties .
- Methods : The derivatives were synthesized and their antiviral properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential antiviral agents, reported in the literature .
-
Antiepileptic Agents
- Field : Neurology
- Application : 1,3,4-thiadiazole derivatives have been studied for their potential as antiepileptic agents .
- Methods : The derivatives were synthesized and their antiepileptic properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential antiepileptic agents, reported in the literature .
-
Antidiabetic Agents
- Field : Endocrinology
- Application : 1,3,4-thiadiazole derivatives have been used in the treatment of diabetes .
- Methods : The derivatives were synthesized and their antidiabetic properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential antidiabetic agents, reported in the literature .
-
Analgesic Agents
- Field : Pharmacology
- Application : 1,3,4-thiadiazole derivatives have been used as analgesic agents .
- Methods : The derivatives were synthesized and their analgesic properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential analgesic agents, reported in the literature .
-
Anti-Inflammatory Agents
- Field : Immunology
- Application : 1,3,4-thiadiazole derivatives have been used as anti-inflammatory agents .
- Methods : The derivatives were synthesized and their anti-inflammatory properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential anti-inflammatory agents, reported in the literature .
-
Antitrypanosomal Agents
- Field : Parasitology
- Application : 1,3,4-thiadiazole derivatives have been used as antitrypanosomal agents .
- Methods : The derivatives were synthesized and their antitrypanosomal properties were evaluated .
- Results : The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential antitrypanosomal agents, reported in the literature .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed) and H315 (Causes skin irritation)
- Precautionary Measures : Handle with care, avoid ingestion, and use appropriate protective equipment.
Orientations Futures
Research on 2-Bromo-1,3,4-thiadiazole should explore its potential applications in drug discovery, materials science, and organic synthesis. Investigating its biological activities and optimizing its properties could lead to novel compounds with valuable properties.
Propriétés
IUPAC Name |
2-bromo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBCRVIBTFHJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383575 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,4-thiadiazole | |
CAS RN |
61929-24-6 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




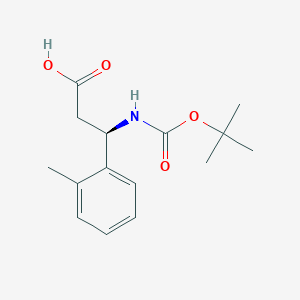

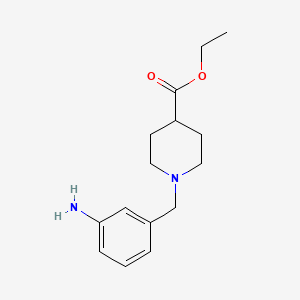
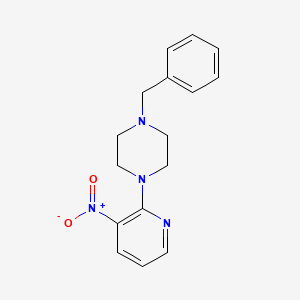
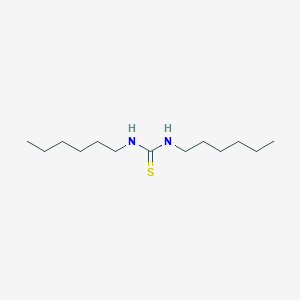
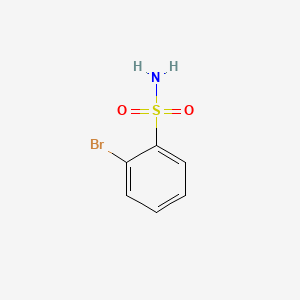
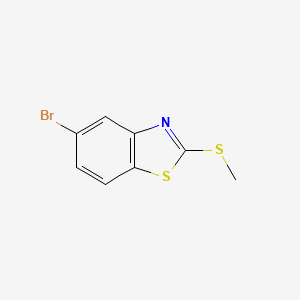
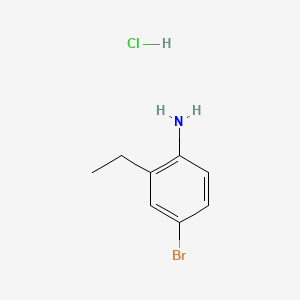
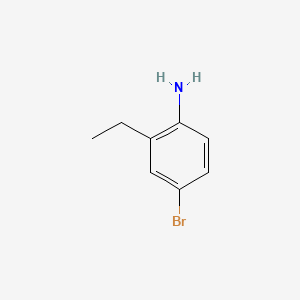

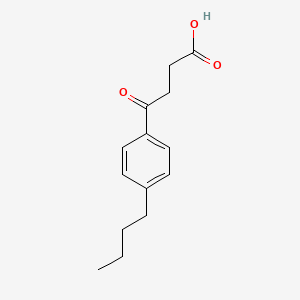
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
